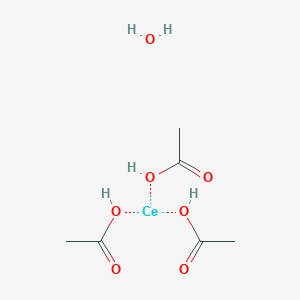

Cerium(III) acetate xhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(III) acetate hydrate is used in thin film buffer layers suitable for high κ dielectrics by the sol-gel route. It is also used as a catalyst for the auto-oxidation of cresols .

Synthesis Analysis

Cerium(III) acetate hydrate can be prepared by reacting cerium(III) carbonate and 50% acetic acid in an aqueous solution . Possible pathways for the synthesis of nanoceria could be: (i) oxidation of alcohols into carboxylic acids mediated by ozone and cerium ions, (ii) oxidation of Ce 3+ to Ce 4+ by ozone in the presence of acids, and (iii) formation and decomposition of complex polymer network that was made from cerium ions, alcohols, and carboxylates .Molecular Structure Analysis

The molecular formula of Cerium(III) acetate hydrate is C6H11CeO7 . The average mass is 335.263 Da and the monoisotopic mass is 334.955902 Da .Chemical Reactions Analysis

Cerium(III) acetate hydrate is used in the synthesis of CeO2 nanoparticles . Its thermal decomposition at 310 °C will generate basic cerium(III) acetate, which will be further decomposed to obtain Ce2O2CO3 (a basic carbonate), and continued heating generates CeO2 and CO .Physical And Chemical Properties Analysis

Cerium(III) acetate hydrate is a white powder that is soluble in water. Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C . It is soluble in water and ethanol in its anhydrous form (its hydrate is insoluble in ethanol), easily soluble in pyridine, and insoluble in acetone .Applications De Recherche Scientifique

- Cerium(III) acetate hydrate serves as a catalyst in various chemical reactions. Notably, it catalyzes the liquid-phase auto-oxidation of cresols when combined with bromide ions . This property makes it valuable for oxidation processes in organic synthesis and environmental remediation.

- Researchers utilize cerium(III) acetate hydrate as a starting material for the synthesis of cerium dioxide (CeO₂) nanoparticles . These nanoparticles find applications in catalysis, fuel cells, and as UV absorbers due to their unique electronic and optical properties.

- Researchers use cerium(III) acetate hydrate to create thin film buffer layers suitable for high dielectric constant (κ) materials via the sol-gel route . These buffer layers enhance the performance of electronic devices, such as capacitors and memory devices.

Catalysis and Oxidation Reactions

Nanoparticle Synthesis

Thin Film Buffer Layers

Mécanisme D'action

Target of Action

Cerium(III) acetate xhydrate, also known as acetic acid;cerium;hydrate, is a catalyst that primarily targets the oxidation reactions . It interacts with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products .

Mode of Action

Cerium(III) acetate xhydrate facilitates transformations by interacting with specific functional groups in reactants, thereby enabling the formation of intermediate species that are key to synthesizing desired products . It is known to catalyze the liquid-phase auto-oxidation of cresols .

Biochemical Pathways

It is known to play a role in the oxidation reactions, particularly in promoting efficiency and specificity in chemical transformations .

Pharmacokinetics

It is known that cerium(iii) acetate xhydrate is soluble in water and ethanol in its anhydrous form .

Result of Action

The molecular and cellular effects of Cerium(III) acetate xhydrate’s action primarily involve the transformation of substrates into their respective products through oxidation reactions . It is also used as a starting material for the synthesis of CeO2 nanoparticles .

Action Environment

The action, efficacy, and stability of Cerium(III) acetate xhydrate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and ethanol . .

Safety and Hazards

Cerium(III) acetate hydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam .

- “Synthesis and characterization of nanoceria for electrochemical sensing applications” discusses synthesis methods, and the recent applications employing CeO2-NPs for electrochemical detection of various analytes .

- “Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis” discusses the thermal decomposition of cerium(III) acetate hydrate .

Propriétés

IUPAC Name |

acetic acid;cerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYKETINUFVYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Ce] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CeO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2561295.png)

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)